
D-Galactose-18O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose-18O2 is a labeled form of D-Galactose, a naturally occurring monosaccharide. D-Galactose is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy products. It is a C4 epimer of glucose and is easily soluble in water. The labeled form, this compound, is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose-18O2 involves the incorporation of the oxygen-18 isotope into the D-Galactose molecule. This can be achieved through enzymatic or chemical methods. One common approach is the enzymatic conversion of glucose to galactose using galactose oxidase, followed by the incorporation of oxygen-18 during the oxidation process.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation and enzyme-catalyzed conversion. The process starts with the extraction of D-Galactose from natural sources such as dairy products or macroalgae. The extracted D-Galactose is then subjected to enzymatic reactions to incorporate the oxygen-18 isotope.
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose-18O2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in scientific research.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as galactose oxidase or other oxidizing agents. The reaction typically occurs under mild conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts and reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce D-Galactonic acid, while reduction can yield D-Galactitol.
Wissenschaftliche Forschungsanwendungen
D-Galactose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic tests and imaging techniques to study liver function and other metabolic disorders.
Industry: Applied in the production of biofuels and low-calorie sweeteners through biotechnological processes.
Wirkmechanismus
The mechanism of action of D-Galactose-18O2 involves its interaction with specific enzymes and receptors in biological systems. For example, in metabolic studies, this compound is metabolized by enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase. These enzymes facilitate the incorporation of the labeled oxygen into metabolic intermediates, allowing researchers to track the metabolic pathways and study the effects of various conditions on these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: A closely related monosaccharide that is a C4 epimer of D-Galactose.
D-Fructose: Another hexose sugar that differs in its structure and metabolic pathways.
D-Tagatose: A low-calorie sweetener derived from D-Galactose.
Uniqueness
D-Galactose-18O2 is unique due to its labeled oxygen-18 isotope, which allows for precise tracking and analysis in scientific research. This property makes it particularly valuable in studies involving metabolic pathways, enzyme kinetics, and diagnostic imaging.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i11+2,12+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-QEBRTFFTSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)[18OH])[18OH])O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


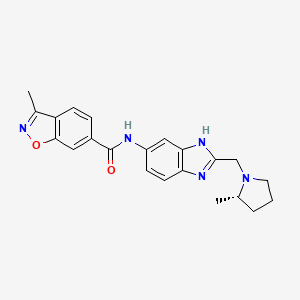
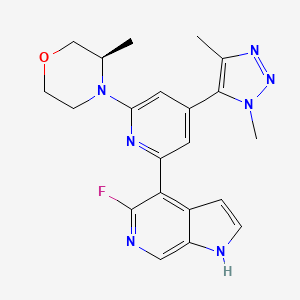


![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)

![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
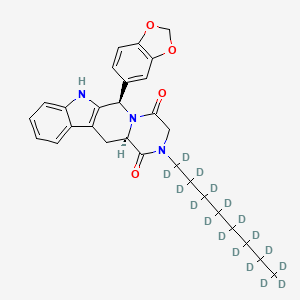
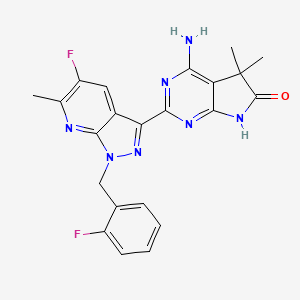
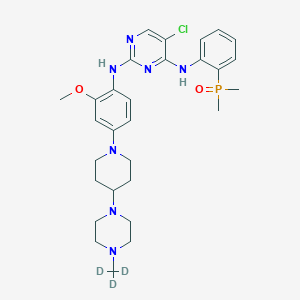

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
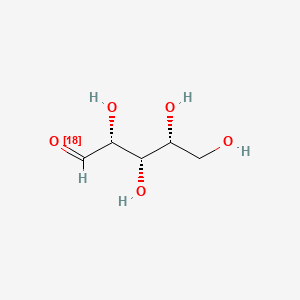
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)
